3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXCHGULMWHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620129-74-9 | |
| Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY86R572MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Pathway and Enzymatic Resolution
The transaminase-based approach, described in CN107365809A, leverages biocatalysis to establish the chiral center at the C3 position. The synthesis begins with 3-oxo-4-(2,4,5-trifluorophenyl)butyric acid methyl ester (IV), which undergoes amidation with N-Boc-piperazine in toluene under reflux (1–3 hours) to yield 3-oxo-4-(2,4,5-trifluorophenyl)butyramide intermediate (III) . The key step involves transaminase-mediated amination using an amino donor (e.g., isopropylamine) to convert the ketone group in (III) into the (R)-configured amine, producing 3-amino-4-(2,4,5-trifluorophenyl)butyramide (II) with >99% enantiomeric excess (ee). Subsequent hydrolysis of the amide and Boc protection affords the target compound.
Key Advantages:
-
High Efficiency : The enzymatic step achieves near-quantitative yield (99.7%) for intermediate (II).
-
Sustainability : Eliminates hazardous resolving agents and reduces waste isomer generation.
-
Scalability : Patent data demonstrate a 24.3 g batch scale with minimal purification requirements.
Solvent-Controlled Condensation for Impurity Mitigation
Optimization of Reaction Conditions
CN112500316A addresses the challenge of condensation impurities (e.g., dimeric byproducts) by employing water-immiscible solvents like toluene or methyl tert-butyl ether. The method reacts 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (I) with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide (20°C, 10 hours). Solvent selection critically influences impurity levels: toluene reduces condensation byproducts to <0.1% compared to dichloromethane (5–7%).
Key Data:
| Parameter | Toluene | Dichloromethane |
|---|---|---|
| Reaction Time | 10 h | 12 h |
| Yield | 92% | 85% |
| Purity (HPLC) | 99.8% | 94.5% |
Workup and Purification
The protocol isolates the product via aqueous-organic phase separation, followed by crystallization from n-heptane. This eliminates column chromatography, reducing production costs.
Amine-Mediated Coupling for Enantiomeric Control
Piperazine Derivative Formation
WO2014086325A1 discloses a route where 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid reacts with Boc-protected piperazine in tetrahydrofuran (THF) at 0–40°C. The amine group attacks the carbonyl of the acid, forming a stable amide intermediate. Subsequent Boc protection under basic conditions yields the target compound with 95% ee.
Solvent and Temperature Effects
-
Optimal Solvent : THF enhances solubility and reaction rate compared to dichloromethane.
-
Temperature : Reactions at 20°C achieve higher enantiopurity than those at elevated temperatures.
Comparative Analysis of Methodologies
Industrial Recommendations
-
Transaminase Route : Best for large-scale production due to minimal purification and high ee.
-
Solvent-Control Route : Preferred for high-purity demands in pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Pharmaceutical Synthesis
The primary application of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is as an intermediate in the synthesis of Sitagliptin , a well-known dipeptidyl peptidase (DPP-IV) inhibitor used for managing type II diabetes. Sitagliptin works by increasing incretin levels, which help regulate blood sugar levels. The synthesis of Sitagliptin involves several steps where Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is crucial for achieving the desired pharmacological properties and efficacy .
Synthesis Methodology
Recent advancements have focused on improving the synthesis methods for Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to enhance yield and purity. Various solvents and reaction conditions have been explored:
- Solvents Used : Common solvents include methyl tert-butyl ether and toluene. These solvents have been shown to reduce the formation of impurities during the reaction process .
- Reaction Conditions : The use of inorganic bases such as sodium hydroxide has been emphasized to optimize reaction conditions and improve product yield .
The market demand for Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is driven by its role in producing Sitagliptin and similar drugs. Given its importance in diabetes management, ongoing research continues to focus on optimizing its synthesis for better economic viability and efficiency in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is primarily related to its role as an intermediate in drug synthesis. In the case of sitagliptin phosphate, the compound contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, sitagliptin increases the levels of active incretin hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Cost and Availability : Priced at €236/g (1g scale), the Boc-protected intermediate is commercially available for pharmaceutical R&D .
- Regulatory Status : Listed as a critical impurity (Sitagliptin Impurity 19) in pharmacopeial standards, underscoring the need for high-purity synthesis (>95%) .
- Innovations: Enzymatic cascades (e.g., TR2E2) are emerging as sustainable alternatives to traditional chemical methods, offering higher atom economy and reduced waste .
Biological Activity
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid, also known as (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a compound with significant biological activity. This article explores its properties, synthesis, and biological implications based on diverse research findings.
- Molecular Formula : C15H18F3N O4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceutical agents such as Sitagliptin, a medication for type 2 diabetes. The compound's structure allows it to interact with biological systems effectively.
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors increase incretin levels, which help regulate insulin secretion.
- Antimicrobial Properties : Some studies have suggested that compounds with similar structures exhibit antimicrobial activity against various pathogens.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting from serine or its derivatives.
- Utilizing various reagents to introduce the tert-butoxycarbonyl group and the trifluorophenyl moiety.
Table 1: Key Synthetic Routes
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | Boc anhydride + amine | Formation of Boc-protected amine |
| 2 | Trifluorobenzaldehyde + Grignard reagent | Introduction of trifluorophenyl group |
| 3 | Acidic hydrolysis | Release of free amino acid |
Case Studies and Research Findings
- Sitagliptin Synthesis : A study highlighted the role of this compound as a key intermediate in the synthesis of Sitagliptin. The researchers demonstrated that the Boc-protected amino acid could be effectively converted into the active pharmaceutical ingredient through a series of reactions .
- DPP-4 Inhibition : In vitro studies showed that derivatives of this compound exhibited competitive inhibition against DPP-4. The IC50 values ranged from 10 to 50 µM, indicating moderate potency compared to other known inhibitors .
- Antimicrobial Activity : Research indicated that similar compounds displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves three stages: (i) Boc (tert-butoxycarbonyl) protection of the amino group, (ii) introduction of the 2,4,5-trifluorophenyl moiety via coupling or alkylation, and (iii) acid hydrolysis to yield the free carboxylic acid. Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Use of chiral auxiliaries or catalysts to preserve stereochemical integrity during fluorophenyl group incorporation .
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and fluorine environments .
- HPLC with Chiral Columns : To verify enantiomeric excess (e.g., Chiralpak AD-H column, isocratic elution with hexane:isopropanol) .
- X-ray Crystallography : For absolute configuration determination, particularly if the compound is a precursor to bioactive molecules like DPP-4 inhibitors .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin). Its trifluorophenyl group enhances metabolic stability, while the Boc-protected amine allows selective deprotection for further functionalization .
Advanced Research Questions
Q. How does the fluorination pattern (2,4,5-trifluorophenyl) influence the compound’s physicochemical properties and binding affinity to DPP-4?
- Methodological Answer :
- Lipophilicity and Solubility : Fluorine atoms increase lipophilicity (logP ~2.8), measured via shake-flask method, but reduce aqueous solubility (<1 mg/mL at pH 7.4) .
- Binding Affinity : Fluorine’s electron-withdrawing effects enhance hydrogen bonding with DPP-4’s catalytic site (e.g., Tyr547). Competitive inhibition assays (IC ~5 nM) validate this interaction .
- Comparative Studies : Replace trifluorophenyl with difluorophenyl analogs to assess fluorine’s role in potency and selectivity .
Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis, and how are they addressed?
- Methodological Answer :
- Chiral Resolution : Use of (R)- or (S)-specific enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .
- Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed cross-couplings to minimize racemization .
- In-line Monitoring : PAT (Process Analytical Technology) tools (e.g., FTIR) to track enantiomeric ratios in real time .
Q. How do stability studies inform storage and handling protocols for this compound?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the Boc group under acidic conditions (T <24 hrs at pH 3) and thermal decomposition above 150°C .
- Storage Recommendations :
- Short-term : Store at -20°C in amber vials under nitrogen.
- Long-term : Lyophilize and store at -80°C with desiccants .
Q. What advanced analytical techniques are used to resolve conflicting data on the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- LC-MS/MS : To detect transient intermediates (e.g., active esters) and quantify coupling efficiency .
- DFT Calculations : To model steric hindrance from the trifluorophenyl group and predict reaction pathways .
- Controlled Experiments : Vary coupling agents (HATU vs. EDC/HOBt) and monitor by NMR to identify optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
